molecular formula C14H9ClN2O B5472929 1-(4-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE

1-(4-CHLOROBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5472929
M. Wt: 256.68 g/mol
InChI Key: OVVCIYOIMITAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-1H-benzimidazole is a chemical compound that is derived from benzimidazole . It is an organic compound that contains a benzoyl group attached to the nitrogen atom of a benzimidazole . The benzoyl group in this compound is substituted with a chlorine atom at the para-position .


Synthesis Analysis

The synthesis of 1-(4-chlorobenzoyl)-1H-benzimidazole can be achieved through an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes . This protocol is distinguished by its short reaction time, operational simplicity, and clean reaction profile .


Molecular Structure Analysis

The molecular structure of 1-(4-chlorobenzoyl)-1H-benzimidazole is characterized by the presence of a benzimidazole ring attached to a benzoyl group, which is further substituted with a chlorine atom . The exact molecular structure analysis would require more specific data or computational studies.

Properties

IUPAC Name

benzimidazol-1-yl-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVCIYOIMITAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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